Imidazole derivative 6
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Overview
Description
Imidazole derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their versatile biological and pharmacological activities Imidazole derivative 6 is one such compound that has shown promise in various fields, including medicine, synthetic chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: Imidazole derivative 6 can be synthesized through various methods, including condensation, ring cyclization, and oxidation conversion. One common synthetic route involves the cyclo-condensation of 1,2-diketones, ammonium acetate, and aldehydes using different catalysts under green or solvent-based conditions . Another method involves the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst to form disubstituted imidazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient and sustainable methodologies. Techniques such as flash vacuum pyrolysis, microreactor technology, and ionic liquid-promoted synthesis are employed to optimize yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Imidazole derivative 6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups on the imidazole ring, which can participate in different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides . Reaction conditions vary depending on the desired transformation, with some reactions requiring mild conditions and others necessitating higher temperatures or specific catalysts.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield imidazole N-oxides, while substitution reactions can produce various alkylated or arylated imidazole derivatives .
Scientific Research Applications
Imidazole derivative 6 has a wide range of scientific research applications, including:
Chemistry: In synthetic chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways. It has shown promise in modulating enzyme activity and influencing cellular processes .
Medicine: this compound has demonstrated potential as a therapeutic agent in medicine. It exhibits various pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Research is ongoing to explore its efficacy in treating different diseases .
Industry: In the industrial sector, this compound is used in the production of materials such as ionic liquids and N-heterocyclic carbenes. These materials have applications in catalysis, energy storage, and other industrial processes .
Mechanism of Action
The mechanism of action of Imidazole derivative 6 involves its interaction with specific molecular targets and pathways. For example, imidazole derivatives generally inhibit the conversion of lanosterol to ergosterol by inhibiting the enzyme cytochrome P450 14α-demethylase. This inhibition alters the composition of fungal cell membranes, leading to osmotic disruption or growth inhibition . Additionally, this compound may interact with other enzymes and receptors, modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
- Benzimidazole
- Thiazole
- Oxazole
- Pyrazole
- Triazole
Properties
Molecular Formula |
C23H23Cl2IN4O |
---|---|
Molecular Weight |
569.3 g/mol |
IUPAC Name |
1-cyclohexyl-3-[2-(2,4-dichlorophenyl)-1-(4-iodophenyl)-5-methylimidazol-4-yl]urea |
InChI |
InChI=1S/C23H23Cl2IN4O/c1-14-21(29-23(31)27-17-5-3-2-4-6-17)28-22(19-12-7-15(24)13-20(19)25)30(14)18-10-8-16(26)9-11-18/h7-13,17H,2-6H2,1H3,(H2,27,29,31) |
InChI Key |
KINYNFFISOBDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1C2=CC=C(C=C2)I)C3=C(C=C(C=C3)Cl)Cl)NC(=O)NC4CCCCC4 |
Origin of Product |
United States |
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